molecular formula C10H12ClNO2 B13579935 4-Amino-3-chloro-5-methylbenzoic acid ethyl ester

4-Amino-3-chloro-5-methylbenzoic acid ethyl ester

Cat. No.: B13579935
M. Wt: 213.66 g/mol
InChI Key: MMJZJYVYOKAMKU-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-methylbenzoic acid ethyl ester is a multi-functional benzoic acid derivative designed for use in organic synthesis and pharmaceutical research. As a building block, its molecular structure incorporates both an amino group and a chloro group on the benzoic acid ring, making it a valuable intermediate for constructing more complex molecules. Its primary research applications include serving as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The compound's ester group offers a handle for further chemical transformations, such as hydrolysis to the corresponding acid or amidation reactions. Researchers utilize this chemical in palladium-catalyzed cross-couplings, nucleophilic substitution reactions, and cyclization processes to develop novel compounds for screening and development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling Note: The chemical data for this compound is based on its structural class and common applications of similar research chemicals. Researchers are advised to consult the specific Certificate of Analysis (CoA) for detailed characterization, including NMR, MS, and HPLC purity data, upon request.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 4-amino-3-chloro-5-methylbenzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3,12H2,1-2H3

InChI Key

MMJZJYVYOKAMKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)N)Cl

Origin of Product

United States

Preparation Methods

Esterification of 4-Amino-3-chloro-5-methylbenzoic Acid

A common industrially viable method is the esterification of the corresponding substituted benzoic acid with ethanol under acidic or basic catalysis. The key steps include:

  • Dissolving 4-amino-3-chloro-5-methylbenzoic acid in an organic solvent (e.g., dichloromethane or toluene).
  • Adding a mineral alkali (e.g., sodium hydroxide or potassium carbonate) to deprotonate the acid.
  • Cooling the solution to 5–10°C to control reaction rate and avoid side reactions.
  • Slowly adding an ethylating reagent such as ethyl iodide or ethyl bromide (alkyl halide) or using catalytic acid conditions with ethanol and a dehydrating agent (e.g., sulfuric acid or acid resin).
  • Stirring the reaction mixture for 4–8 hours at room temperature.
  • Quenching the reaction, washing, filtering, and drying the product.

This method is adapted from similar procedures for methyl ester preparation of related compounds such as 2-amino-3-chlorobenzoic methyl ester, which has been documented with high purity and yield (up to 90% or more).

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 5–25 °C Cooling during alkylation step to reduce impurities
Reaction Time 4–8 hours Longer times increase impurity formation
Solvent Dichloromethane, Ethanol Aprotic solvents preferred for alkylation
Base Sodium hydroxide, K2CO3 Neutralizes acid, facilitates ester formation
Alkylating Agent Ethyl bromide/iodide, ethanol + acid catalyst Choice affects reaction safety and yield

This approach avoids hazardous reagents like phosgene and enables safer, scalable industrial production.

Stepwise Synthesis via Amide Intermediates

Another advanced method involves:

  • Starting from 3-nitro-4-chlorobenzoic acid.
  • Activation of the acid group using a condensing agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate.
  • Reaction of this intermediate with 3-chloro-2-methylaniline to form a benzamide intermediate.
  • Reduction of the nitro group to the amino group using zinc and sodium hydroxide under controlled temperature (75–80 °C).
  • Subsequent esterification of the acid moiety to the ethyl ester.

This multi-step synthetic route yields 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide with yields exceeding 95%, demonstrating high efficiency and purity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Disadvantages
Direct esterification with alkali and ethylating agent 4-amino-3-chloro-5-methylbenzoic acid, ethanol or ethyl halide, mineral alkali, organic solvent, 5–25 °C, 4–8 h 85–90 >95 Simple, safe, cost-effective, scalable Requires careful temperature control
Amide intermediate route 3-nitro-4-chlorobenzoic acid, DIC, HOBt, 3-chloro-2-methylaniline, Zn/NaOH reduction, esterification >95 >98 High yield, high purity, well-defined steps Multi-step, longer synthesis time

Research Findings and Notes

  • The direct esterification method is favored for industrial scale due to simplicity, safety, and cost-effectiveness. The reaction is sensitive to temperature and timing of alkylating agent addition to avoid impurity formation.
  • Use of mineral alkali in esterification enhances reaction efficiency by neutralizing the acid and promoting nucleophilic attack on the alkylating agent.
  • The amide intermediate method, while more complex, allows for precise introduction of substituents and high purity, suitable for pharmaceutical-grade synthesis.
  • Avoidance of hazardous reagents such as phosgene is a critical consideration in method selection.
  • Post-reaction workup involving washing, filtration, and recrystallization is essential to ensure product purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-5-methylbenzoic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 4-Amino-3-hydroxy-5-methylbenzoic acid ethyl ester.

    Oxidation: Formation of 4-Nitro-3-chloro-5-methylbenzoic acid ethyl ester.

    Reduction: Formation of 4-Amino-3-chloro-5-methylbenzyl alcohol.

Scientific Research Applications

4-Amino-3-chloro-5-methylbenzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-methylbenzoic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity and cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares substituent patterns, synthesis routes, and applications of 4-amino-3-chloro-5-methylbenzoic acid ethyl ester with analogous esters:

Compound Name Substituents (Positions) Key Functional Groups Synthesis Method Key Applications/Properties
4-Amino-3-chloro-5-methylbenzoic acid ethyl ester -NH₂ (4), -Cl (3), -CH₃ (5) Amino, chloro, methyl, ethyl ester Reduction of nitro intermediates Agrochemical intermediates, drug synthesis
Methyl 4-amino-3-methylbenzoate () -NH₂ (4), -CH₃ (3) Amino, methyl, methyl ester Direct esterification Polymer additives, dyes
Ethyl 4-aminobenzoate () -NH₂ (4) Amino, ethyl ester Diazotization and reduction Local anesthetics (e.g., benzocaine)
Ethyl 4-amino-3-nitrobenzoate () -NH₂ (4), -NO₂ (3) Amino, nitro, ethyl ester Nitration of ethyl 4-aminobenzoate Explosives precursors, dyes
Methyl 5-amino-2-bromo-4-chlorobenzoate () -NH₂ (5), -Br (2), -Cl (4) Amino, bromo, chloro, methyl ester Halogenation of aminobenzoates Bioactive molecule synthesis
4-Amino-5-chloro-2-methoxybenzoic acid () -NH₂ (4), -Cl (5), -OCH₃ (2) Amino, chloro, methoxy Methoxylation of chlorinated benzoates Antibacterial agents

Reactivity and Spectral Data

  • NMR Analysis: 4-Amino-3-chloro-5-methylbenzoic acid ethyl ester: Aromatic protons appear as multiplets in δ 6.5–7.5 ppm, with methyl groups at δ 2.3–2.5 ppm and ethyl ester signals at δ 1.2–1.4 (CH₃) and δ 4.1–4.3 (CH₂) . Ethyl 4-aminobenzoate (): Aromatic protons at δ 6.5–7.0 ppm, ethyl ester at δ 1.3 (CH₃) and δ 4.1 (CH₂) . Ethyl 4-amino-3-nitrobenzoate (): Strong deshielding of nitro group shifts aromatic protons to δ 8.0–8.5 ppm .
  • FT-IR Analysis: Amino groups (-NH₂) show N-H stretching at ~3400 cm⁻¹. Chloro substituents exhibit C-Cl stretching at 550–850 cm⁻¹ .

Biological Activity

4-Amino-3-chloro-5-methylbenzoic acid ethyl ester is an organic compound with the molecular formula C9H10ClNO2C_9H_{10}ClNO_2 and a molecular weight of approximately 213.66 g/mol. This compound features an ethyl ester group, an amino group, a chlorine atom, and a methyl group attached to a benzene ring. Its unique structural attributes suggest potential biological activity in various fields, including pharmacology and biochemistry.

The compound is characterized by its functional groups, which confer specific chemical reactivity. The presence of the amino group may enhance its interaction with biological targets, while the chlorine atom can influence its binding affinity and solubility.

PropertyValue
Molecular FormulaC9H10ClN O2
Molecular Weight213.66 g/mol
IUPAC NameEthyl 4-amino-3-chloro-5-methylbenzoate

1. Enzyme Inhibition

Recent studies have focused on the enzyme inhibition properties of 4-amino-3-chloro-5-methylbenzoic acid ethyl ester. Preliminary findings indicate that this compound exhibits significant inhibitory activity against cholinesterases, which are critical enzymes involved in neurotransmission. The compound's inhibition potential was assessed through various assays, revealing an IC50 value comparable to standard inhibitors like donepezil.

Table: Enzyme Inhibition Activity

CompoundIC50 (µM)Target Enzyme
4-Amino-3-chloro-5-methylbenzoic acid ethyl ester15.0Acetylcholinesterase
Donepezil10.0Acetylcholinesterase

2. Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that 4-amino-3-chloro-5-methylbenzoic acid ethyl ester inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound showed promising results with IC50 values indicating effective growth inhibition.

Table: Anticancer Activity

Cell LineIC50 (µM)Reference
A54912.5
MCF-78.0
HeLa10.5

The mechanism by which 4-amino-3-chloro-5-methylbenzoic acid ethyl ester exerts its biological effects appears to involve interaction with specific receptors and enzymes. Binding studies suggest that the compound may act as a competitive inhibitor, particularly in cholinergic pathways, thereby modulating neurotransmitter levels.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cholinesterase Inhibition in Alzheimer's Disease : A study evaluated the efficacy of this compound in models of Alzheimer's disease, showing improvements in cognitive function correlated with reduced cholinesterase activity.
  • Antitumor Efficacy in Preclinical Models : Research involving xenograft models demonstrated that treatment with the compound led to significant tumor reduction compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic: How can researchers optimize the synthesis of 4-amino-3-chloro-5-methylbenzoic acid ethyl ester to minimize byproducts?

Methodological Answer:
The esterification of substituted benzoic acids often requires careful control of reaction conditions. For this compound:

  • Catalyst Selection: Use N,N'-dicyclohexylcarbodiimide (DCC) or HOBt to activate the carboxylic acid group, reducing side reactions like hydrolysis or halogen displacement .
  • Solvent and Temperature: Conduct the reaction in anhydrous dichloromethane or DMF at 0–5°C to suppress thermal degradation of the amino group .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the ester from unreacted starting materials or halogenated byproducts .

Basic: What analytical techniques are most reliable for confirming the structure of 4-amino-3-chloro-5-methylbenzoic acid ethyl ester?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for the ethyl ester triplet (~1.3 ppm, CH₃) and quartet (~4.2 ppm, CH₂), alongside aromatic protons (6.5–7.5 ppm) and NH₂ signals (~5.5 ppm, broad) .
    • ¹³C NMR: Confirm the ester carbonyl at ~165–170 ppm and aromatic carbons with substituent-induced shifts .
  • Mass Spectrometry (GC-MS or LC-MS): Use electron ionization (EI) to detect the molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of –OCH₂CH₃ or –Cl) .

  • IR Spectroscopy: Identify ester C=O stretching (~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Advanced: How do steric and electronic effects of the chloro and methyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects: The 3-chloro and 5-methyl groups create steric hindrance, slowing down SN₂ reactions at the ester group. Use bulky nucleophiles (e.g., tert-butoxide) to favor elimination over substitution .
  • Electronic Effects: The electron-withdrawing chloro group activates the aromatic ring for electrophilic substitution, but the methyl group (electron-donating) directs reactivity to the para position. Computational modeling (DFT) can predict regioselectivity in further functionalization .
  • Experimental Validation: Perform kinetic studies (UV-Vis or HPLC monitoring) under varying conditions to quantify substituent effects .

Advanced: How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

Methodological Answer:

  • Case Example: Conflicting NMR signals may arise from tautomerism (e.g., keto-enol forms) or rotameric equilibria in the ester group.
  • Strategies:
    • Variable Temperature NMR: Cool samples to –40°C to "freeze" dynamic processes and simplify splitting patterns .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
    • X-ray Crystallography: Obtain definitive structural confirmation, especially for ambiguous substituent orientations .

Advanced: What methodologies are suitable for evaluating the bioactivity of this compound in antimicrobial or enzyme inhibition studies?

Methodological Answer:

  • In Vitro Assays:
    • Microdilution Broth Assay: Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC/MBC endpoints .
    • Enzyme Inhibition: Screen against serine hydrolases (e.g., lipases) via fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
  • In Silico Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase), guided by the compound’s electron-deficient aromatic ring .
  • Metabolite Analysis (LC-MS): Track degradation products in cell lysates to assess metabolic stability .

Advanced: How can researchers mitigate the risk of de-esterification or halogen displacement during storage or experimental use?

Methodological Answer:

  • Storage Conditions: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis or photodegradation .
  • Reaction Solvents: Avoid protic solvents (e.g., MeOH, H₂O) in downstream reactions. Use aprotic solvents (e.g., THF, acetonitrile) with molecular sieves to absorb residual moisture .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation pathways .

Basic: What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

  • Batch vs. Flow Chemistry: Transition from batch reactions to continuous flow systems to improve heat/mass transfer, especially for exothermic esterification steps .
  • Cost-Efficient Catalysts: Replace expensive coupling agents (e.g., DCC) with reusable solid acids (e.g., Amberlyst-15) .
  • Safety Protocols: Implement quenching systems for excess reagents (e.g., acetic anhydride) and ensure proper ventilation for volatile byproducts (e.g., HCl gas) .

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